molecular formula C22H28N2O6 B2829816 Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate CAS No. 866008-08-4

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate

Cat. No. B2829816
CAS RN: 866008-08-4
M. Wt: 416.474
InChI Key: XPXCZNFGTOAMLX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate, also known as EAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. EAE is a synthetic compound that is commonly used as a tool to study the biological pathways and mechanisms of action in various cell types.

Scientific Research Applications

Synthesis and Antitumor Activity

One study focused on the synthesis of a related compound, detailing its antitumor activity against various cancer cell lines. The compound exhibited distinct inhibition of the proliferation of some cancer cell lines, indicating its potential in cancer research and therapy (Ju Liu et al., 2018).

Catalysis and Chemical Synthesis

Another area of application is in catalysis and chemical synthesis, where related compounds are used as intermediates in the creation of complex chemical structures. For example, L-proline-catalyzed three-component reactions involving similar ethoxy and oxoethyl functional groups have led to the synthesis of highly substituted derivatives. This demonstrates the compound's role in facilitating regio- and diastereoselective synthesis, showcasing its importance in organic chemistry (S. Indumathi & S. Perumal, 2010).

Antimicrobial Activities

Compounds with related structures have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal isolates. The study illustrates the potential of such compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Corrosion Inhibition

The efficiency of quinoxalines, which share some functional groups with the requested compound, as corrosion inhibitors for copper in nitric acid media has been theoretically studied. The research underscores the relevance of such compounds in protecting metals against corrosion, which is crucial for industrial applications (A. Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-[2-[2-[2-[(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-27-21(25)15-23-17-9-5-7-11-19(17)29-13-14-30-20-12-8-6-10-18(20)24-16-22(26)28-4-2/h5-12,23-24H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXCZNFGTOAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1OCCOC2=CC=CC=C2NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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